molecular formula C10H10FN7O B6315440 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine CAS No. 1776113-93-9

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine

Cat. No.: B6315440
CAS No.: 1776113-93-9
M. Wt: 263.23 g/mol
InChI Key: UXSFMPMOTWVIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine is a chemical compound offered for research and development purposes. It belongs to a class of purine derivatives, which are of significant interest in medicinal chemistry and drug discovery . Structurally related compounds, such as those featuring a purine core linked to a substituted pyrazole ring, have been investigated as potential bioactive molecules . As a purine analog, this compound serves as a valuable synthetic intermediate or building block for researchers exploring novel enzyme inhibitors, particularly kinases, or for developing new pharmaceutical candidates . Its structure suggests potential utility in the synthesis of more complex molecules for biological screening. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-fluoro-N-(3-methoxy-1-methylpyrazol-4-yl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN7O/c1-18-3-5(9(17-18)19-2)14-8-6-7(13-4-12-6)15-10(11)16-8/h3-4H,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFMPMOTWVIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=NC(=NC3=C2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The primary route involves substituting a leaving group (e.g., chlorine) at the purine C6 position with 3-methoxy-1-methyl-1H-pyrazol-4-amine. 6-Chloro-2-fluoropurine serves as the key intermediate, synthesized via fluorination of 2,6-dichloropurine using hydrofluoric acid (HF) in pyridine. Subsequent NAS with the pyrazole amine is conducted under microwave irradiation (150°C, 2 hours) in 1,4-dioxane with N,N-diisopropylethylamine (DIPEA) as a base, achieving yields of 68–72%.

Critical Parameters :

  • Solvent : 1,4-Dioxane enhances solubility and reaction homogeneity.

  • Base : DIPEA neutralizes HCl byproducts, preventing protonation of the amine nucleophile.

  • Temperature : Microwave heating reduces reaction time from 24–36 hours (conventional heating) to 2 hours.

Reaction Optimization and Challenges

Regioselectivity Control

The purine core has multiple reactive sites (N7, N9), necessitating careful control to avoid by-products. Protecting group strategies are critical:

  • THP Protection : 6-Chloro-2-fluoropurine is protected at N9 with a tetrahydropyranyl (THP) group using 3,4-dihydropyran (DHP) and p-toluenesulfonic acid (PTSA) in ethyl acetate. This ensures selective functionalization at C6 during NAS.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A comparative study showed:

ConditionTime (h)Yield (%)Purity (%)
Conventional Heating245285
Microwave27298

Data adapted from.

Solvent and Base Screening

Optimal conditions were determined through systematic screening:

SolventBaseTemperature (°C)Yield (%)
1,4-DioxaneDIPEA15072
DMFK₂CO₃12048
EtOHTEA8035

DMF and ethanol led to lower yields due to poor solubility of the purine intermediate.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography on silica gel with gradient elution (dichloromethane:methanol, 95:5 to 85:15). This removes unreacted starting materials and regioisomeric by-products.

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): Key signals include δ 8.75 (s, H2 purine), 8.34 (s, H8 purine), and 3.89 (s, OCH₃ pyrazole).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 263.23 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a de-fluorinated or de-methoxylated product.

Scientific Research Applications

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and signal transduction pathways.

    Pharmaceutical Development: The compound is explored for its potential to be developed into a therapeutic drug for various diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents (Purine Core) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 2-F, 6-NH-(3-methoxy-1-methyl-pyrazol-4-yl) C₁₀H₁₁FN₇O 264.2 Under investigation
Anisiflupurin 2-F, 6-NH-(3-methoxyphenyl) C₁₂H₁₀FN₅O 267.2 Plant growth regulator (tobacco, vegetables)
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine 2-Cl, 9-isopropyl, 6-NH-(4-methoxybenzyl) C₁₆H₁₈ClN₅O 331.8 Research compound (CDK inhibition studies)
9-Isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine derivatives 9-isopropyl, 2-pyridinyl, 6-NH-(substituted aryl) Varies 330–360 HER2-positive breast cancer therapy (CDK inhibitors)
2-(3,5-Dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-yl]-(4-fluoro-phenyl)-amine 2-(3,5-dimethylpyrazolyl), 9-methyl, 6-NH-(4-fluorophenyl) C₁₆H₁₅FN₈ 338.2 Kinase inhibition (anticancer research)

Physicochemical Properties

Property Target Compound Anisiflupurin 2-Chloro-9-isopropyl Derivative
Solubility Low (dioxane/EtOAc) Not reported Low (THF/water mixtures)
logP ~1.5 (estimated) ~2.0 ~3.2 (hydrophobic substituents)
Stability Stable under basic conditions Heat-sensitive Stable to hydrolysis

Key Research Findings

  • Substituent Effects :

    • Fluorine at 2-position : Enhances metabolic stability and electronic effects compared to chloro or unsubstituted analogs .
    • Pyrazole vs. Phenyl Groups : Pyrazole-containing derivatives (e.g., target compound) exhibit improved solubility over bulky aryl groups (e.g., 4-methoxybenzyl in ) .
    • N-Methylation : The 1-methyl group on the pyrazole ring in the target compound reduces steric hindrance, favoring binding in enzymatic assays .
  • Biological Activities: Agrochemical Potential: Anisiflupurin’s plant growth regulation contrasts with the target compound’s underexplored bioactivity . Anticancer Profiles: Pyridinyl and pyrazolyl substituents correlate with kinase inhibition, suggesting the target compound may share this trait .

Biological Activity

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine, also referred to as PF-06747775, is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H10FN7O and a molecular weight of 263.236 g/mol. It is characterized by the presence of a fluorine atom and a methoxy-substituted pyrazole ring, contributing to its unique pharmacological properties.

PF-06747775 is primarily known for its role as an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) variants. These mutations are prevalent in non-small-cell lung cancer (NSCLC), where they contribute to resistance against conventional therapies. The compound demonstrates potent activity against common EGFR mutations such as L858R and T790M, which are often responsible for treatment resistance in NSCLC patients .

Antitumor Activity

Research indicates that PF-06747775 exhibits significant antitumor effects in preclinical models. It has been shown to inhibit cell proliferation in various cancer cell lines harboring EGFR mutations. The compound's selectivity for mutant EGFR over wild-type EGFR enhances its therapeutic potential, minimizing off-target effects .

In Vitro Studies

In vitro assays have demonstrated that PF-06747775 effectively reduces the viability of cancer cells with specific EGFR mutations. For instance, studies reported an IC50 value in the low nanomolar range against NSCLC cell lines expressing the L858R mutation. This suggests a high potency that could translate into clinical efficacy .

Case Studies

A notable clinical study involved patients with advanced NSCLC and T790M mutations who were treated with PF-06747775. Results indicated a significant reduction in tumor size and improved progression-free survival compared to historical controls on first-generation EGFR inhibitors .

Comparative Biological Activity

The following table summarizes the biological activities of PF-06747775 compared to other known EGFR inhibitors:

CompoundTarget MutationsIC50 (nM)Clinical Status
PF-06747775L858R, T790M5Phase I Trials
ErlotinibL858R10Approved
OsimertinibT790M1Approved

Pharmacokinetics

PF-06747775 exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential use in clinical settings. Its half-life allows for once-daily dosing, making it a convenient option for patients undergoing treatment .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine?

Methodological Answer:
The synthesis involves a nucleophilic substitution reaction between 6-chloro-2-fluoro-9H-purine (88% potency) and 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. Key conditions include:

  • Solvent: Ethyl acetate (EtOAc) at 50°C for 12 hours.
  • Base: Sodium bicarbonate (4.0 eq) to deprotonate the amine and facilitate coupling.
  • Stoichiometry: 1.10 eq of the pyrazole amine to ensure complete conversion of the chloropurine intermediate.
    Post-reaction, the product is isolated via filtration and washing. For methylation (to form the 9-methyl derivative), dimethyl sulfate in 1,4-dioxane with potassium carbonate (2.0 eq) is used under vigorous stirring at 5°C for 1–4 hours .

Basic: How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

  • 1H NMR (DMSO-d6): Key peaks include δ 13.03 ppm (broad singlet for NH), 8.18 ppm (purine H8), and 3.71 ppm (methoxy group). The absence of residual chloropurine signals confirms completion.
  • Mass Spectrometry (APCI+): Observed m/z 264.2 (M+H)<sup>+</sup> aligns with the molecular formula C10H11FN7O.
  • HPLC: Used to assess purity (>95%) and detect byproducts from incomplete methylation or hydrolysis .

Advanced: What mechanisms underlie its selective inhibition of EGFR mutants in non-small cell lung cancer (NSCLC)?

Methodological Answer:
The compound acts as a third-generation covalent EGFR inhibitor, targeting oncogenic mutants (e.g., L858R/T790M) while sparing wild-type EGFR. Key features:

  • Electrophilic Warhead: The 2-fluoro group on the purine facilitates covalent binding to cysteine-797 in the ATP-binding pocket.
  • Methoxy-Methyl Pyrazole: Enhances solubility and positions the molecule for optimal interactions with mutant-specific hydrophobic pockets.
  • Kinase Selectivity: Demonstrated via biochemical assays showing >100-fold selectivity for mutant EGFR over wild-type, reducing off-target toxicity .

Advanced: How do structural modifications (e.g., 9-methyl vs. 9H) impact target binding and pharmacokinetics?

Methodological Answer:

  • 9-Methyl Substitution: Introduced via dimethyl sulfate alkylation, this modification improves metabolic stability by reducing oxidation at the purine N9 position.
  • Impact on Binding: Methylation sterically hinders solvent access to the active site, increasing residence time in mutant EGFR. Comparative IC50 data show a 3-fold improvement in potency for the 9-methyl derivative (IC50 = 0.6 nM) vs. the 9H analog (IC50 = 1.8 nM) .
  • Pharmacokinetics: Methylation enhances oral bioavailability (F = 65% in murine models) by reducing first-pass metabolism .

Advanced: How can molecular docking and dynamics simulations optimize derivatives for enhanced mutant selectivity?

Methodological Answer:

  • Docking Workflow:
    • Template Preparation: Use mutant EGFR (PDB: 3W2O) with protonated C792.
    • Pose Scoring: Glide SP/XP scoring to prioritize poses with hydrogen bonds to Met793 and hydrophobic contacts with Leu713.
    • Free Energy Perturbation (FEP): Predict ΔΔG for substitutions (e.g., replacing methoxy with cyclopropoxy) to balance affinity and selectivity.
  • Validation: Correlate in silico predictions with kinase panel assays (e.g., Eurofins KinaseProfiler) to validate mutant-specific inhibition .

Advanced: How can contradictory activity data (e.g., variable IC50 in cell vs. enzyme assays) be resolved?

Methodological Answer:
Discrepancies often arise from differences in assay conditions:

  • Cell Permeability: Use LC-MS/MS to measure intracellular concentrations; low permeability may explain higher IC50 in cellular assays.
  • ATP Competition: Adjust ATP levels (e.g., 1 mM vs. physiological 10 mM) in enzyme assays to mimic cellular conditions.
  • Off-Target Effects: Employ CRISPR-edited isogenic cell lines (wild-type vs. T790M/L858R EGFR) to isolate compound-specific effects. Dose-response curves should be normalized to vehicle and positive controls (e.g., osimertinib) .

Advanced: What analytical strategies detect and quantify degradation products under stressed stability conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to hydrolytic (0.1 N HCl/NaOH, 40°C), oxidative (3% H2O2), and thermal (60°C) stress.
  • LC-HRMS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect degradation products via high-resolution mass spectrometry (e.g., Q-TOF) and fragment ion analysis.
  • Quantification: Compare peak areas against a calibrated reference standard. Major degradants include demethylated pyrazole and purine ring-opened species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.